molecular formula C19H16ClNO2 B12883229 2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde CAS No. 648897-06-7

2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde

Cat. No.: B12883229
CAS No.: 648897-06-7
M. Wt: 325.8 g/mol
InChI Key: FQCMMFJVYMARNR-UHFFFAOYSA-N
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Description

2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C19H16ClNO2, is characterized by the presence of a quinoline ring substituted with a chloro group, an isopropoxy group, and a benzaldehyde moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Another approach involves the use of aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted reactions and solvent-free conditions can be particularly advantageous in industrial settings due to their green chemistry principles and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzoic acid.

    Reduction: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzyl alcohol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The quinoline scaffold allows it to participate in various biochemical processes, including inhibition of enzymes and interaction with DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline scaffold.

    Quinoline-8-carbaldehyde: Another quinoline derivative with an aldehyde group.

Uniqueness

2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropoxy groups, along with the benzaldehyde moiety, makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .

Properties

CAS No.

648897-06-7

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

2-(5-chloro-8-propan-2-yloxyquinolin-7-yl)benzaldehyde

InChI

InChI=1S/C19H16ClNO2/c1-12(2)23-19-16(14-7-4-3-6-13(14)11-22)10-17(20)15-8-5-9-21-18(15)19/h3-12H,1-2H3

InChI Key

FQCMMFJVYMARNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C=O)Cl)C=CC=N2

Origin of Product

United States

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